molecular formula C13H10F3NO5 B13156780 (r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

(r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13156780
M. Wt: 317.22 g/mol
InChI Key: DWWWFCHWHXIPAH-GFCCVEGCSA-N
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Description

®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a hydroxybutanoic acid moiety, and a dioxoisoindolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxoisoindolinyl Intermediate: This step involves the reaction of phthalic anhydride with an amine to form the dioxoisoindolinyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Hydroxybutanoic Acid Moiety: This step involves the reaction of the intermediate with a suitable hydroxybutanoic acid precursor under controlled conditions.

Industrial Production Methods

Industrial production of ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutanoic acid moiety, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the dioxoisoindolinyl group, potentially converting it to a more reduced form such as a dihydroisoindolinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroisoindolinyl derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxybutanoic acid moiety facilitates its transport and cellular uptake. The dioxoisoindolinyl group may participate in redox reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid: Unique due to its trifluoromethyl group and hydroxybutanoic acid moiety.

    ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxypropanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxyhexanoic acid: Similar structure but with a hexanoic acid moiety instead of butanoic acid.

Uniqueness

The uniqueness of ®-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the hydroxybutanoic acid moiety contributes to its solubility and transport properties.

Properties

Molecular Formula

C13H10F3NO5

Molecular Weight

317.22 g/mol

IUPAC Name

(3R)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)/t12-/m1/s1

InChI Key

DWWWFCHWHXIPAH-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@](CC(=O)O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O

Origin of Product

United States

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